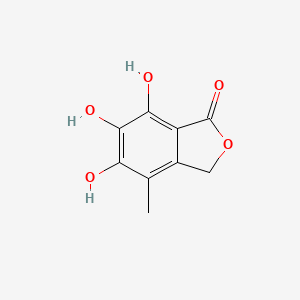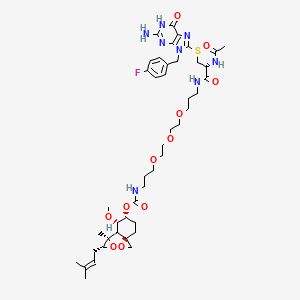
Autac1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Autophagy-targeting chimera 1 (Autac1) is a heterobifunctional compound designed to promote the autophagic degradation of specific cellular components. It consists of a targeting warhead and a degradation tag that recruits the autophagy system. This compound has shown promise in promoting the clearance of damaged mitochondria and other cellular debris, making it a valuable tool in scientific research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
Autac1 is synthesized through a series of chemical reactions that involve the coupling of a targeting warhead with a degradation tag. The targeting warhead is typically a small molecule that binds to the target protein or organelle, while the degradation tag is a guanine derivative that recruits the autophagy machinery. The synthesis involves multiple steps, including the formation of a flexible linker that connects the two components .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps, such as chromatography, to isolate the final product .
化学反应分析
Types of Reactions
Autac1 undergoes several types of chemical reactions, including:
Substitution Reactions: The targeting warhead can be modified through substitution reactions to enhance its binding affinity to the target protein or organelle.
Coupling Reactions: The degradation tag is coupled to the targeting warhead through a flexible linker, forming the final this compound compound.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Guanine Derivatives: Used as the degradation tag.
Small Molecules: Serve as the targeting warhead.
Major Products Formed
The major product formed from the synthesis of this compound is the heterobifunctional compound itself, which consists of the targeting warhead and the degradation tag connected by a flexible linker. This compound is designed to promote the autophagic degradation of specific cellular components .
科学研究应用
Autac1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study autophagy and protein degradation pathways.
Biology: Helps in understanding the mechanisms of selective autophagy and the clearance of damaged organelles.
Medicine: Potential therapeutic applications in treating diseases associated with protein aggregation and mitochondrial dysfunction, such as neurodegenerative diseases.
Industry: Used in drug discovery and development to identify new therapeutic targets and compounds
作用机制
Autac1 exerts its effects by promoting the autophagic degradation of specific cellular components. The targeting warhead binds to the target protein or organelle, while the degradation tag recruits the autophagy machinery. This leads to the formation of autophagosomes, which engulf the target and transport it to lysosomes for degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and selective autophagy pathways .
相似化合物的比较
Autac1 is unique compared to other similar compounds due to its ability to promote autophagic degradation. Similar compounds include:
Proteolysis-targeting chimeras (PROTACs): Use the ubiquitin-proteasome system to degrade target proteins.
Specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs): Also rely on the ubiquitin-proteasome system for protein degradation.
Autophagosome-tethering compounds (ATTECs): Similar to this compound, they use the autophagy system for degradation but may have different targeting mechanisms
This compound’s unique feature is its ability to degrade a wider range of substrates, including damaged organelles and protein aggregates, making it a versatile tool in scientific research and potential therapeutic applications .
属性
分子式 |
C44H63FN8O11S |
|---|---|
分子量 |
931.1 g/mol |
IUPAC 名称 |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[3-[2-[2-[3-[[(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C44H63FN8O11S/c1-27(2)8-13-33-43(4,64-33)36-35(58-5)32(14-15-44(36)26-62-44)63-42(57)48-17-7-19-60-21-23-61-22-20-59-18-6-16-47-38(55)31(49-28(3)54)25-65-41-50-34-37(51-40(46)52-39(34)56)53(41)24-29-9-11-30(45)12-10-29/h8-12,31-33,35-36H,6-7,13-26H2,1-5H3,(H,47,55)(H,48,57)(H,49,54)(H3,46,51,52,56)/t31-,32+,33+,35+,36+,43-,44-/m0/s1 |
InChI 键 |
HZYVWSXXYHBZTO-KDJNBPRZSA-N |
手性 SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)[C@H](CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C |
规范 SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)C(CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


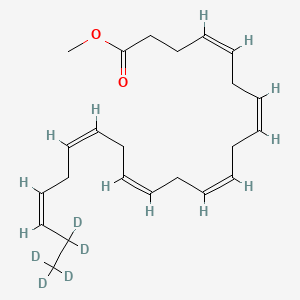
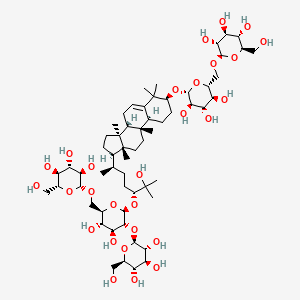


![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)
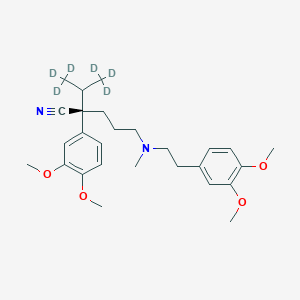


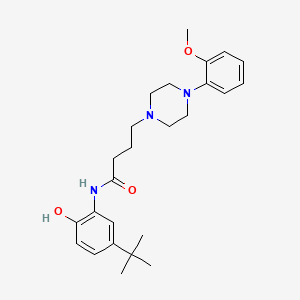
![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
![5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B12418079.png)
